molecular formula C20H22ClN3O3 B1532998 A 939572

A 939572

Cat. No.: B1532998
M. Wt: 387.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent stearoyl-CoA desaturase 1 (SCD1) inhibitor (IC50 = 0.4 nM). Selective for SCD1 over a range of kinases and hERG channels. Inhibits proliferation of squamous cell carcinoma FaDu cells in vitro. Also induces cell death of undifferentiated human embryonic stem cells (ESCs). Orally bioavailable.

Scientific Research Applications

Renal Cell Carcinoma (ccRCC)

A939572 has been extensively studied for its effects on ccRCC:

  • Synergistic Effects with Other Therapies : Research indicates that combining A 939572 with temsirolimus, an mTOR inhibitor, enhances tumor growth inhibition both in vitro and in vivo. This combination therapy has shown promise in reducing tumor viability more effectively than either agent alone .
  • In Vivo Studies : In animal models, this compound was administered to mice implanted with ccRCC cells. Results demonstrated significant tumor size reduction compared to control groups .

Other Cancer Types

This compound's efficacy extends beyond ccRCC:

  • Lung and Pharyngeal Cancers : The compound has been shown to reduce proliferation rates in lung and pharyngeal cancer cells under serum-reduced conditions. The effect is negated when MUFAs are supplemented, indicating a dependency on fatty acid availability .
  • Acute Myeloid Leukemia (AML) : Recent studies suggest that SCD1 inhibition may also be beneficial in treating AML, where its expression correlates with patient outcomes .

Case Studies and Experimental Findings

StudyCancer TypeKey Findings
von Roemeling et al. (2013)ccRCCDemonstrated synergistic effects with temsirolimus; induced ER stress and apoptosis .
Nature Study (2024)AMLIdentified SCD as a prognostic marker; potential therapeutic target .
PNAS Study (2013)VariousShowed prevention of diet-induced hepatic changes; implications for metabolic regulation in cancer .

Clinical Implications

The clinical significance of this compound lies in its potential as a therapeutic agent for various cancers:

  • Predictive Biomarkers : Increased expression of SCD1 in tumors may serve as a predictive marker for patients likely to respond to SCD1 inhibition therapy .
  • Minimal Toxicity : Preliminary findings indicate that this compound may have minimal side effects, making it an attractive option for further clinical investigation .

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.86

Synonyms

4-(2-Chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.